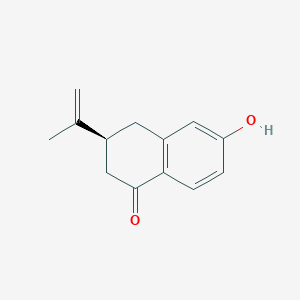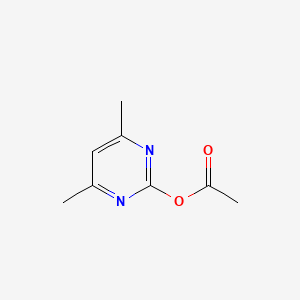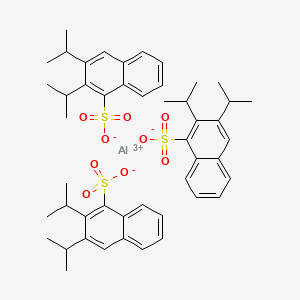
(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carboxylic acid group, a benzene ring, and a dichlorophenyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid typically involves the condensation of 3,4-dichlorobenzaldehyde with benzeneacetic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization to obtain a pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-Carboxy-alpha-((4-chlorophenyl)methylene)benzeneacetic acid
- (E)-2-Carboxy-alpha-((3,5-dichlorophenyl)methylene)benzeneacetic acid
- (E)-2-Carboxy-alpha-((3,4-difluorophenyl)methylene)benzeneacetic acid
Uniqueness
What sets (E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid apart from similar compounds is the presence of the 3,4-dichlorophenyl group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
75227-04-2 |
|---|---|
Formule moléculaire |
C16H10Cl2O4 |
Poids moléculaire |
337.1 g/mol |
Nom IUPAC |
2-[(E)-1-carboxy-2-(3,4-dichlorophenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C16H10Cl2O4/c17-13-6-5-9(8-14(13)18)7-12(16(21)22)10-3-1-2-4-11(10)15(19)20/h1-8H,(H,19,20)(H,21,22)/b12-7+ |
Clé InChI |
KWVAVJJOQXONTO-KPKJPENVSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)







![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)

